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molecular formula C6H2Cl2FNO2 B1295830 2,4-Dichloro-3-fluoronitrobenzene CAS No. 393-79-3

2,4-Dichloro-3-fluoronitrobenzene

Cat. No. B1295830
M. Wt: 209.99 g/mol
InChI Key: JSEVUBOYVADSHX-UHFFFAOYSA-N
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Patent
US04382892

Procedure details

10.5 g (0.05 mol) of 2,4-dichloro-3-fluoronitrobenzene was dissolved in 30 ml of dimethyl sulfoxide, and 8 ml of a 10% aqueous solution of sodium hydroxide was added to the mixture, followed by stirring the mixture at a temperature of 60° to 70° C. for 20 hours. After completion of the reaction, 200 ml of water was added thereto and the unreacted starting material was removed by extraction with diethyl ether. The aqueous layer was made acidic with acetic acid and extracted with diethyl ether. The ether extract was dried over sodium sulfate and the ether was distilled off. The resulting residue was purified by silica gel (100 g) column chromatography using chloroform as an eluant to provide 3,4 g (35.5% yield) of 3-chloro-2-fluoro-6-nitrophenol with m.p. 73° C.
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([F:8])=[C:6]([Cl:9])[CH:5]=[CH:4][C:3]=1[N+:10]([O-:12])=[O:11].[OH-:13].[Na+].O>CS(C)=O>[Cl:9][C:6]1[C:7]([F:8])=[C:2]([OH:13])[C:3]([N+:10]([O-:12])=[O:11])=[CH:4][CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
10.5 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1F)Cl)[N+](=O)[O-]
Name
Quantity
30 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
by stirring the mixture at a temperature of 60° to 70° C. for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
was removed by extraction with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
The ether extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the ether was distilled off
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel (100 g) column chromatography

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
ClC=1C(=C(C(=CC1)[N+](=O)[O-])O)F
Measurements
Type Value Analysis
AMOUNT: MASS
YIELD: PERCENTYIELD 35.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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